molecular formula C8H11N3O2 B13629135 Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Cat. No.: B13629135
M. Wt: 181.19 g/mol
InChI Key: ZNWCOFGOSAEADS-ZCFIWIBFSA-N
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Description

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The presence of the amino group and the ester functionality further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate typically involves the condensation of a pyrimidine derivative with an appropriate amino ester. One common method involves the reaction of 4-chloropyrimidine with methyl 3-aminopropanoate under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzymatic activity and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used in the development of kinase inhibitors.

    Quinazoline: A fused pyrimidine derivative with applications in cancer therapy.

Uniqueness

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m1/s1

InChI Key

ZNWCOFGOSAEADS-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=NC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=NC=NC=C1)N

Origin of Product

United States

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